molecular formula C16H14N2O3 B2517504 N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide CAS No. 2196449-65-5

N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide

Cat. No.: B2517504
CAS No.: 2196449-65-5
M. Wt: 282.299
InChI Key: UDKOSAHXOLZIKA-UHFFFAOYSA-N
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Description

N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide is a complex organic compound that features a benzodioxin moiety fused with a pyridine ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with pyridine-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as lithium hydride and solvents like N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin moiety can interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-2-16(19)18-15-5-3-4-12(17-15)11-6-7-13-14(10-11)21-9-8-20-13/h2-7,10H,1,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKOSAHXOLZIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=N1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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